molecular formula C15H17F2NO3 B2943068 Ethyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate CAS No. 158697-68-8

Ethyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate

Cat. No.: B2943068
CAS No.: 158697-68-8
M. Wt: 297.302
InChI Key: DZGWLDPGZXFLAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2,4-Difluorobenzoyl)piperidine-1-carboxylate (CAS 158697-68-8) is a high-purity chemical compound supplied for research and development purposes. This compound features a piperidine core, a nitrogen-containing heterocycle that is a fundamental scaffold in modern medicinal chemistry . Nitrogen-based heterocycles are present in more than 60% of unique, small-molecule drugs approved by the FDA, underscoring their critical role in drug discovery . The molecular structure of this compound, which includes a 2,4-difluorobenzoyl moiety, makes it a valuable building block or intermediate in the synthesis of more complex molecules, particularly for the development of potential pharmaceutical agents . It is characterized by its molecular formula C15H17F2NO3 and a molecular weight of 297.30 g/mol . This product is accompanied by a Certificate of Analysis to ensure data accuracy and reliability for your analytical applications . It is offered with comprehensive scientific support and adheres to a strict quality control protocol with 0% tolerance for product deviations . This product is intended for research use only and is not approved for human consumption.

Properties

IUPAC Name

ethyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO3/c1-2-21-15(20)18-7-5-10(6-8-18)14(19)12-4-3-11(16)9-13(12)17/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGWLDPGZXFLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate typically involves the reaction of 2,4-difluorobenzoyl chloride with piperidine-1-carboxylate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

tert-Butyl 4-(2,4-Difluorobenzoyl)piperidine-1-carboxylate (CAS 1159825-99-6)
  • Structural Difference : Replaces the ethyl carboxylate with a tert-butyl ester.
  • Impact :
    • Solubility : The tert-butyl group increases hydrophobicity, reducing aqueous solubility compared to the ethyl ester .
    • Stability : Tert-butyl esters are more resistant to hydrolysis, enhancing metabolic stability but requiring harsher conditions for deprotection in synthesis .
  • Price : Priced at $418.00/5g, reflecting higher synthetic complexity .
4-(2,4-Difluorobenzoyl)piperidine Hydrochloride (CAS 106266-04-0)
  • Structural Difference : Lacks the ethyl carboxylate; instead, the piperidine nitrogen is protonated as a hydrochloride salt.
  • Impact :
    • Solubility : The hydrochloride salt improves water solubility, advantageous for formulation .
    • Bioavailability : Enhanced solubility may compromise cell permeability due to increased polarity .
  • Price : Lower cost ($153.00/250mg) compared to tert-butyl derivatives .

Variations in the Aromatic Moiety

1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone (CAS 84162-82-3)
  • Structural Difference : Substitutes the ethyl carboxylate with an acetyl group.
  • Metabolism: Acetyl groups are prone to enzymatic hydrolysis, reducing in vivo half-life compared to ethyl esters .
tert-Butyl 4-(2,4-difluorophenoxy)piperidine-1-carboxylate
  • Structural Difference: Replaces the benzoyl group with a phenoxy linkage.
  • Synthetic Route: Synthesized via Mitsunobu reaction, differing from the coupling methods used for benzoyl derivatives .

Functional Group Additions or Replacements

Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate (CAS 84501-68-8)
  • Structural Difference: Incorporates a benzimidazole-amino substituent.
  • Impact :
    • Lipophilicity : The bulky benzimidazole group increases logP, enhancing membrane permeability but risking off-target interactions .
    • Biological Activity : Demonstrated antimalarial activity, highlighting the role of heterocyclic extensions in diversifying applications .
Ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate (CAS 887979-07-9)
  • Structural Difference : Features a fluorobenzyl group instead of difluorobenzoyl.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP (Predicted) Solubility (mg/mL) Metabolic Stability
Ethyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate 313.31 2.8 0.15 (PBS) Moderate (ester hydrolysis)
tert-Butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate 341.38 3.5 0.03 (PBS) High
4-(2,4-Difluorobenzoyl)piperidine HCl 279.71 1.9 12.5 (Water) Low (amine oxidation)

Biological Activity

Ethyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological implications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a difluorobenzoyl moiety and an ethyl ester group. The presence of fluorine atoms enhances the lipophilicity and potential receptor interactions of the compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme critical in the endocannabinoid system. The inhibition of MAGL can influence neuroinflammation and neurodegenerative processes .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM) Effect
MDA-MB-23119.9Antiproliferative
MCF-775.3Antiproliferative
OVCAR-331.5Antiproliferative
COV31843.9Antiproliferative

These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing non-cancerous cells .

Neuroprotective Effects

The compound has also been explored for its neuroprotective properties, particularly in models of neurodegeneration. Its ability to modulate endocannabinoid signaling pathways suggests potential applications in treating conditions such as Alzheimer's disease and multiple sclerosis .

Case Studies

  • Study on MAGL Inhibition : A study conducted by Bononi et al. demonstrated that derivatives of benzoylpiperidine, including this compound, exhibited significant MAGL inhibition with IC50 values in the low micromolar range. This inhibition was confirmed through pre-incubation assays and Michaelis-Menten analysis .
  • Antiproliferative Activity : Research published in MDPI highlighted that modifications to the piperidine structure could enhance antiproliferative activity against ovarian cancer cell lines, reinforcing the compound's potential as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.